Pinoresinol
Overview
Description
Pinoresinol is a tetrahydrofuran lignan found in various plants, including Styrax species, Forsythia suspensa, and Forsythia koreana . It is also present in sesame seeds, Brassica vegetables, and olive oil . This compound has been studied for its potential health benefits, including its role as a hypoglycemic agent and its chemopreventive properties .
Mechanism of Action
Target of Action
Pinoresinol, a plant-derived lignan, primarily targets the NF-κB and STAT3 pathways . These pathways play a critical role in inflammation-induced disease pathophysiology . This compound also inhibits the enzyme α-glucosidase , which is involved in carbohydrate metabolism.
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. It significantly abrogates IL-6-mediated activation of p65 NF-κB and STAT3 and their nuclear translocation . This suggests that this compound acts as an inhibitor of these critical signaling pathways . As an α-glucosidase inhibitor, this compound may act as a hypoglycemic agent .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced from the compound eugenol through two consecutive oxidations by vanillyl-alcohol oxidase and laccase, followed by kinetic resolution of racemic this compound by enantiospecific this compound reductases . The biosynthetic pathway leading to this compound involves genes, dirigent proteins (DPs), downstream this compound-lariciresinol reductases, and secoisolariciresinol dehydrogenase .
Pharmacokinetics
One study suggests that this compound has a greater area under the curve and a longer half-life than other similar compounds in serum and liver . This indicates that this compound may have good bioavailability.
Result of Action
This compound exerts multiple effects at the molecular and cellular levels. It has been reported to have anti-inflammatory effects , inducing increased apoptosis and cellular arrest at the G2/M stage in p53-proficient cells . It also exerts fungicidal activities by perturbing the cytoplasmic membranes of C. albicans .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be directed to produce either (+)- or (−)-pinoresinol by switching the reductase in the last step of the biotransformation process . This suggests that the action, efficacy, and stability of this compound can be modulated depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Pinoresinol interacts with various enzymes and proteins in biochemical reactions. For instance, the biocatalytic synthesis of enantiomerically pure this compound involves the vanillyl-alcohol oxidase from Penicillium simplicissimum, the bacterial laccase CgL1 from Corynebacterium glutamicum, and the enantiospecific this compound reductase from Arabidopsis thaliana .
Cellular Effects
It has been reported that this compound has potential health-supporting effects, including prevention and/or treatment of cancer, hyperglycemia, HIV, skin-pigmentation, microvascular damage, and fungal infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the biocatalytic synthesis of this compound, it acts as an acceptor molecule in the transglycosylation reaction catalyzed by the recombinant cyclodextrin glycosyltransferase (CGTase) from Bacillus circulans A11 .
Dosage Effects in Animal Models
Its potential health-supporting effects suggest that it could have significant impacts at certain dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be produced from eugenol through a three-step biocatalytic cascade involving two consecutive oxidations followed by kinetic resolution .
Transport and Distribution
Its ability to interact with various enzymes suggests that it could be transported and distributed through specific transporters or binding proteins .
Subcellular Localization
Given its interactions with various enzymes, it could be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinoresinol can be synthesized through biotransformation techniques. One method involves the use of Aspergillus niger and Actinomucor elegans to biotransform Eucommiae Cortex extract . Another approach utilizes a three-step biocatalytic cascade involving vanillyl-alcohol oxidase and laccase, followed by kinetic resolution using enantiospecific this compound reductases .
Industrial Production Methods: Industrial production of this compound often involves the isolation from natural sources such as sesame seeds and olive oil. these methods are typically low in efficiency and yield . Recent advancements have focused on enzymatic approaches to improve selectivity and product concentration .
Chemical Reactions Analysis
Types of Reactions: Pinoresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different lignans or reduced to produce lariciresinol and secoisolariciresinol .
Common Reagents and Conditions:
Oxidation: Vanillyl-alcohol oxidase and laccase are commonly used enzymes for the oxidation of this compound.
Major Products:
Oxidation Products: Various lignans.
Reduction Products: Lariciresinol and secoisolariciresinol.
Scientific Research Applications
Pinoresinol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Lariciresinol
- Secoisolariciresinol
- 1-Acetoxypinoresinol
This compound stands out for its diverse applications in scientific research and its potential health benefits, making it a compound of significant interest.
Properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-AFHBHXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964099 | |
Record name | (+)-Pinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-36-5 | |
Record name | (+)-Pinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinoresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Pinoresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINORESINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.